molecular formula C20H20N2O2S B12922197 1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-19-1

1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B12922197
CAS No.: 89143-19-1
M. Wt: 352.5 g/mol
InChI Key: LFTQEQKQPPQPHS-UHFFFAOYSA-N
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Description

1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound with a complex structure that includes a phenylthio group attached to a bipyrrolidine core

Chemical Reactions Analysis

1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bipyrrolidine core can interact with receptor sites, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar compounds to 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione include:

The uniqueness of 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its combination of the phenylthio group and the bipyrrolidine core, providing a versatile scaffold for chemical modifications and interactions with biological molecules.

Properties

CAS No.

89143-19-1

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

1-(4-phenylsulfanylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H20N2O2S/c23-19-14-18(21-12-4-5-13-21)20(24)22(19)15-8-10-17(11-9-15)25-16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2

InChI Key

LFTQEQKQPPQPHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=CC=C4

Origin of Product

United States

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